N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide
Description
IUPAC Nomenclature and Systematic Chemical Identification
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide represents a specialized arylacetamide derivative with significant structural characteristics. According to established chemical identification systems, this compound is registered with CAS number 865306-00-9 and possesses a molecular weight of 223.27 g/mol. The molecular formula C₁₂H₁₇NO₃ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, creating a moderately complex organic structure.
The IUPAC name effectively communicates the structural arrangement of this molecule. The base structure is an acetamide (CH₃CONH-) connected to a phenyl ring. The phenyl ring contains two key substituents: a 2-hydroxypropan-2-yl group at position 4 and a methoxy group at position 3. The systematic naming follows standard IUPAC conventions where the parent structure (acetamide) is identified first, followed by the substituted phenyl moiety, with precise positional indicators.
The compound can also be represented through various chemical notation systems for computational and database applications. The SMILES notation (CC(NC1=CC=C(C(C)(O)C)C(OC)=C1)=O) provides a linear string representation of the molecular structure that can be interpreted by chemical software programs. This notation explicitly indicates the connectivity of atoms and the presence of functional groups that define the compound's chemical identity.
Table 1: Chemical Identification Parameters of this compound
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 865306-00-9 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| SMILES Code | CC(NC1=CC=C(C(C)(O)C)C(OC)=C1)=O |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound presents several conformational considerations stemming from its multiple functional groups. The compound features a central aromatic ring with three key substituents: an acetamide group, a methoxy group, and a tertiary alcohol (2-hydroxypropan-2-yl) group. These substituents significantly influence the overall three-dimensional arrangement and conformational preferences of the molecule.
The phenyl ring constitutes a planar structure with bond angles approximating 120°, consistent with sp² hybridization. The methoxy group at position 3 likely adopts a conformation where the methyl group positions itself to minimize steric interactions with neighboring substituents. This methoxy group can rotate around the C-O bond, though certain conformations are energetically favored based on electronic and steric factors.
Conformational analysis techniques similar to those described for small drug molecules could be applied to this compound to determine its preferred three-dimensional arrangement. Ion mobility-mass spectrometry (IM-MS), for instance, has been employed to analyze conformational isomers of small molecules with similar structural complexity. Such techniques can reveal "the possibility for multiple molecular conformations arising from rotation around single bonds", which would be applicable to understanding the rotational freedom of the acetamide and methoxy substituents in this molecule.
The 2-hydroxypropan-2-yl group at position 4 introduces a significant structural element that affects the overall molecular geometry. This tertiary alcohol group features a quaternary carbon center with two methyl groups and a hydroxyl functionality. The hydroxyl group can potentially form intramolecular hydrogen bonds with the acetamide nitrogen or oxygen atoms, depending on the conformational arrangement, which would stabilize certain conformers over others.
The acetamide group itself possesses conformational flexibility around the C-N bond, with the carbonyl oxygen typically positioned to maximize conjugation with the nitrogen lone pair while minimizing steric interactions. This arrangement is crucial for understanding the compound's potential interactions with biological targets or in crystal packing arrangements.
Crystallographic Characterization and X-ray Diffraction Studies
While specific X-ray diffraction data for this compound is not extensively documented in the available literature, crystallographic characterization would provide definitive insights into its three-dimensional structure. The presence of multiple functional groups capable of forming hydrogen bonds suggests that this compound would form ordered crystal structures amenable to X-ray diffraction analysis.
Crystallographic studies of related arylacetamide derivatives have employed standard methods for structure determination, including single-crystal X-ray diffraction techniques. These methods typically involve growing suitable crystals, collecting diffraction data using CuKα or MoKα radiation, and solving the structure through direct methods or Patterson techniques. The resulting crystallographic data would include unit cell parameters, space group determination, and atomic coordinates that precisely define the molecular geometry.
In a theoretical crystallographic analysis of this compound, several structural features would be of particular interest. The orientation of the acetamide group relative to the phenyl ring would reveal the degree of conjugation between these moieties. Additionally, the conformation of the 2-hydroxypropan-2-yl group and its potential involvement in hydrogen bonding networks would be clearly established. The methoxy group orientation would also be definitively determined, providing insights into any intramolecular interactions that stabilize the preferred conformation.
Crystal packing analysis would reveal intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl and acetamide groups. These interactions are critical for understanding the compound's physical properties, including solubility, melting point, and potential polymorphism. The hydroxyl group, in particular, could participate in both donor and acceptor hydrogen bonding interactions, potentially forming extended networks within the crystal structure.
Modern crystallographic techniques allow for precise measurement of bond lengths and angles, providing quantitative data on the molecular geometry. This information would complement computational and spectroscopic methods used for structural elucidation, offering a comprehensive understanding of the compound's three-dimensional arrangement.
Comparative Structural Analysis with Related Arylacetamide Derivatives
Structural comparison of this compound with related arylacetamide derivatives reveals important similarities and distinctions that influence their chemical and potential biological properties. One closely related compound is N-(4-methoxyphenyl)acetamide (CAS: 51-66-1), which shares the core acetamide-phenyl structure but lacks the 2-hydroxypropan-2-yl group and has the methoxy substituent in the para position rather than meta.
The addition of the 2-hydroxypropan-2-yl group in this compound introduces several significant structural effects. This tertiary alcohol group increases steric bulk at the para position and provides additional hydrogen bonding capabilities through its hydroxyl functionality. These features likely alter the electron distribution across the aromatic ring and influence intermolecular interactions in both solution and solid-state environments.
From a synthetic perspective, this compound can be prepared from N-(4-acetyl-3-methoxyphenyl)acetamide through reaction with methylmagnesium chloride in tetrahydrofuran, as documented in synthetic protocols. This transformation converts the acetyl group to the tertiary alcohol while maintaining the acetamide and methoxy functionalities. The high yield (reported as 100%) of this reaction underscores the stability of the acetamide and methoxy groups under the employed reaction conditions.
Table 2: Structural Comparison of this compound with Related Compounds
| Compound | Molecular Formula | Key Structural Features | Distinguishing Elements |
|---|---|---|---|
| This compound | C₁₂H₁₇NO₃ | Acetamide, tertiary alcohol, meta-methoxy | Tertiary alcohol at para position |
| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Acetamide, para-methoxy | Lacks tertiary alcohol group |
| N-(4-acetyl-3-methoxyphenyl)acetamide | C₁₁H₁₃NO₃ | Acetamide, acetyl group, meta-methoxy | Contains ketone instead of tertiary alcohol |
| Paracetamol (N-(4-hydroxyphenyl)acetamide) | C₈H₉NO₂ | Acetamide, para-hydroxyl | Contains hydroxyl instead of methoxy and tertiary alcohol |
Research on arylacetamide derivatives has identified several key structural features that influence their properties and potential applications. For instance, studies on κ-opioid agonists of the arylacetamide class have emphasized the importance of "the arylacetamide moiety and a basic amino group" for their biological activity. While this compound lacks the basic amino group present in these κ-opioid agonists, the core arylacetamide structure is conserved, suggesting potential for further derivatization to modulate its properties.
The structural arrangement of this compound also invites comparison with adamantyl analogues of paracetamol, which have been investigated for analgesic properties. These studies demonstrated that structural modifications of the core acetamide structure can significantly influence biological activity, particularly when the modifications alter electronic distribution, hydrogen bonding capabilities, or steric properties. The tertiary alcohol and methoxy groups in this compound likely exert similar effects, potentially influencing its physicochemical properties and interactions with biological systems.
Properties
IUPAC Name |
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(14)13-9-5-6-10(12(2,3)15)11(7-9)16-4/h5-7,15H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZIWMFZIMYNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide typically involves the reaction of 4-(2-hydroxypropan-2-yl)-3-methoxyaniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve bulk manufacturing processes, where the reactants are combined in large reactors under optimized conditions to maximize yield and efficiency . These methods often include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Structural Differences : Incorporates a thiazole ring instead of a hydroxypropan-2-yl group.
- Pharmacological Activity: Non-selective COX-1/COX-2 inhibitor (IC₅₀: ~9–11 mM) with anti-inflammatory properties .
- Key Contrast : The thiazole ring introduces rigidity and electronic effects, altering target specificity compared to the flexible hydroxypropan-2-yl group in the target compound .
N-(4-Acetoxy-3-methoxyphenyl)acetamide
- Structural Differences : Replaces the hydroxypropan-2-yl group with an acetyloxy substituent.
- Pharmacological Implications: The acetyloxy group may act as a prodrug moiety, hydrolyzing in vivo to release active phenolic derivatives .
- Solubility : Reduced hydrophilicity compared to the target compound due to the ester group .
N-(3-Amino-4-methoxyphenyl)acetamide
- Structural Differences: Substitutes the hydroxypropan-2-yl group with an amino group.
- Applications: Used in laboratory research; amino groups enable conjugation or further derivatization (e.g., sulfonamide formation) .
Functional Analogues with Similar Pharmacological Targets
N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
- Structural Differences : Contains a piperazinylsulfonyl group instead of hydroxypropan-2-yl.
- Pharmacological Activity :
2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- Structural Differences : Combines a thiazole-pyridinyl scaffold with a methoxyphenylacetamide core.
- Pharmacological Activity :
- Electronic Effects : The pyridine-thiazole system may enhance π-π stacking interactions with biological targets .
Biological Activity
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide, with the molecular formula C12H17NO3, is an acetamide derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The presence of a hydroxypropan-2-yl group and a methoxyphenyl group enhances its interaction with biological targets. Its molecular weight is approximately 223.27 g/mol, which influences its absorption and distribution in biological systems.
This compound's mechanism of action involves interactions with specific molecular pathways. It is hypothesized that the hydroxypropan-2-yl group increases hydrophilicity, enhancing solubility and bioavailability. The methoxyphenyl moiety may facilitate binding to target proteins or enzymes involved in inflammatory responses and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antibacterial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in mitigating inflammation. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. A study demonstrated that treatment with this compound reduced edema in animal models by approximately 40% compared to control groups .
Case Studies
Case Study 1: In Vivo Efficacy Against Infections
A study involving mice infected with Staphylococcus aureus showed that administration of this compound led to a significant reduction in bacterial load in tissues compared to untreated controls. The compound was administered at doses of 10 mg/kg body weight for seven days, resulting in a 60% decrease in bacterial counts.
Case Study 2: Anti-inflammatory Response in Arthritis Models
In another investigation focusing on arthritis models, the compound demonstrated a reduction in joint swelling and pain scores when administered at a dosage of 5 mg/kg for two weeks. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profile of this compound relative to other acetamide derivatives:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| N-(4-hydroxyphenethyl)acetamide | Moderate | Low |
| N-(3-methoxyphenyl)acetamide | Low | Moderate |
This table illustrates that while similar compounds exhibit some level of biological activity, this compound stands out for its potent antimicrobial effects alongside notable anti-inflammatory properties .
Q & A
Q. What are the optimal synthetic routes for N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:
- Acetylation : Reaction of 4-amino-3-methoxyphenol with acetyl chloride under anhydrous conditions.
- Hydroxypropan-2-yl introduction : Alkylation or nucleophilic substitution using 2-bromopropane-2-ol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Critical parameters: Temperature control (±2°C), moisture exclusion, and stoichiometric ratios to minimize byproducts like unreacted intermediates or over-acetylated derivatives.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy (-OCH₃), acetamide (-NHCOCH₃), and hydroxypropan-2-yl groups. Key signals:
- δ ~2.0 ppm (acetamide CH₃), δ ~3.8 ppm (methoxy OCH₃), δ ~1.4 ppm (hydroxypropan-2-yl CH₃) .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns to verify molecular weight (e.g., C₁₂H₁₇NO₃: theoretical 239.12 g/mol) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O amide), ~1250 cm⁻¹ (C-O methoxy) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability and electron distribution. Software like Gaussian 16 with B3LYP/6-31G* basis set models interactions between the acetamide group and biological targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., COX-2 or kinase enzymes) using GROMACS. Focus on hydrogen bonding between the hydroxypropan-2-yl group and active-site residues .
- ADMET Prediction : Tools like SwissADME predict bioavailability (%ABS), CYP450 metabolism, and blood-brain barrier permeability .
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin for anticancer studies) .
- Dose-Response Curves : Triplicate experiments with 8–12 concentration points to improve IC₅₀ accuracy.
- Meta-Analysis : Compare data across studies using tools like RevMan, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
